molecular formula C13H11BrN2OS B14778763 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one

Cat. No.: B14778763
M. Wt: 323.21 g/mol
InChI Key: GKGAVQMKKXAMEW-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 4-bromophenyl group at position 1 and a thiophen-2-yl moiety at position 2. This compound belongs to a class of heterocyclic molecules studied for their biological activities, including antimicrobial and anticancer properties . The bromine atom on the phenyl ring contributes to electron-withdrawing effects, while the thiophene ring offers aromaticity and π-stacking capabilities, critical for binding to biological targets.

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

3-amino-1-(4-bromophenyl)-4-thiophen-2-ylazetidin-2-one

InChI

InChI=1S/C13H11BrN2OS/c14-8-3-5-9(6-4-8)16-12(11(15)13(16)17)10-2-1-7-18-10/h1-7,11-12H,15H2

InChI Key

GKGAVQMKKXAMEW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Introduction of the Thiophenyl Group: The thiophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Azetidine derivatives.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Azetidin-2-one Core

3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one
  • Structural Difference : The 4-bromophenyl group in the target compound is replaced with a 4-fluorobenzyl group.
  • Impact: Electronic Effects: Fluorine, being highly electronegative, increases the electron-withdrawing nature of the benzyl group compared to bromine. This may alter dipole interactions and metabolic stability. Steric Effects: The benzyl group introduces a methylene spacer, reducing steric hindrance near the azetidinone ring compared to the direct phenyl attachment in the target compound.
  • Relevance : Fluorinated analogs are often explored to optimize pharmacokinetic profiles .
3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one
  • Structural Difference : The thiophen-2-yl group is replaced with a p-tolyl (methyl-substituted phenyl) group.
  • Impact :
    • Aromatic Interactions : The p-tolyl group lacks sulfur-mediated hydrogen-bonding capabilities but provides enhanced lipophilicity due to the methyl group.
    • Solubility : Thiophene’s smaller size and polarizable sulfur atom may improve aqueous solubility compared to the hydrophobic p-tolyl group.
  • Relevance : Such substitutions are critical in tuning membrane permeability and target affinity .

Comparison with Thiazolidin-4-one Derivatives

(Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one
  • Core Structure : Replaces the azetidin-2-one ring with a thiazolidin-4-one scaffold.
  • Biological Activity: Thiazolidinones are known for antidiabetic and antimicrobial activities, whereas azetidinones are explored for β-lactamase resistance.
  • Relevance : Highlights the role of core heterocycle selection in drug design .

Role of Bromine vs. Methoxy Substituents

3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
  • Structural Difference : Incorporates a 3,4-dimethoxybenzyl group instead of 4-bromophenyl.
  • Impact :
    • Electron Effects : Methoxy groups are electron-donating, contrasting with bromine’s electron-withdrawing nature. This could influence redox stability and electronic distribution.
    • Solubility : Methoxy groups may enhance solubility in polar solvents compared to bromine.
  • Relevance : Demonstrates how substituent polarity modulates physicochemical properties .

Key Data Table

Compound Name Core Structure Key Substituents Notable Properties
3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one Azetidin-2-one 4-Bromophenyl, Thiophen-2-yl High ring strain, potential β-lactamase resistance
3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one Azetidin-2-one 4-Fluorobenzyl, Thiophen-2-yl Enhanced metabolic stability
3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one Azetidin-2-one 4-Bromophenyl, 3,4-Dimethoxybenzyl Improved solubility
(Z)-3-(4-Bromophenyl)-1,3-thiazolidin-4-one Thiazolidin-4-one 4-Bromophenyl, Cyclohexenyl-imino Lower synthetic complexity

Biological Activity

3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its applications in antimicrobial, anticancer, and other therapeutic areas, backed by diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one is C15H10BrN3OSC_{15}H_{10}BrN_3OS, with a molecular weight of approximately 332.221 g/mol. The compound features a unique azetidine ring fused with a thiophene and a bromophenyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives containing the azetidine structure demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to 3-amino derivatives have been reported to inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's ability to interact with specific cellular pathways suggests it may possess anticancer properties. Research indicates that modifications in the azetidine structure can enhance its efficacy against cancer cell lines .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of various thiazole and azetidine derivatives. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
3-Amino DerivativeE. coli100
3-Amino DerivativeS. aureus0.5–8
3-Amino DerivativeK. pneumoniae100

These results indicate that the compound's structural features significantly influence its antimicrobial potency .

Anticancer Studies

In vitro studies have demonstrated that modifications to the azetidine structure can lead to enhanced cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

These findings suggest that further structural optimization could yield more potent anticancer agents.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of the compound, demonstrating enhanced antibacterial activity against resistant strains of bacteria .
  • Evaluation of Anticancer Properties : Another research effort focused on the derivative's effect on apoptosis in cancer cells, showing that it induces cell death through mitochondrial pathways .

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